molecular formula C22H22BrNO5 B12117427 4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide

4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No.: B12117427
M. Wt: 460.3 g/mol
InChI Key: DMSQEBNYAZPIPY-UHFFFAOYSA-N
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Description

4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry

Properties

Molecular Formula

C22H22BrNO5

Molecular Weight

460.3 g/mol

IUPAC Name

4-bromo-N-(furan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C22H22BrNO5/c1-26-19-11-15(12-20(27-2)21(19)28-3)13-24(14-18-5-4-10-29-18)22(25)16-6-8-17(23)9-7-16/h4-12H,13-14H2,1-3H3

InChI Key

DMSQEBNYAZPIPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Bromination: Introduction of the bromine atom to the benzene ring.

    Furan-2-ylmethylation: Attachment of the furan-2-ylmethyl group to the nitrogen atom.

    Trimethoxybenzylation: Introduction of the 3,4,5-trimethoxybenzyl group to the nitrogen atom.

    Amidation: Formation of the benzamide structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Recent studies have highlighted the compound's biological activities which can be categorized as follows:

Anticancer Activity

The compound has shown promising results in anticancer assays. For instance:

  • Mechanism : It is believed to inhibit specific pathways involved in cancer cell proliferation.
  • Case Study : A study evaluated various derivatives of benzamide compounds for their activity against human breast adenocarcinoma (MCF7) cells. The results indicated that modifications similar to those in 4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide enhanced cytotoxicity compared to standard treatments .

Antimicrobial Properties

The compound has been assessed for its antimicrobial efficacy:

  • Methodology : In vitro tests were conducted against multiple bacterial strains.
  • Findings : Certain derivatives exhibited significant antimicrobial activity, suggesting that the presence of bromine and methoxy groups may enhance the compound's efficacy against resistant strains .

Immunomodulatory Effects

Research indicates that compounds with similar structural motifs can act as immune response modifiers:

  • Application : Such compounds may be useful in developing therapies for autoimmune diseases or enhancing vaccine efficacy .

Synthetic Methodologies

The synthesis of 4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide typically involves multi-step organic reactions:

  • Starting Materials : Furan derivatives and brominated benzamides.
  • Reactions : Key reactions include amide bond formation and selective bromination.
  • Yield Optimization : Studies have explored various conditions to maximize yield and purity, with reported yields often exceeding 85% under optimized conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for further development:

  • Key Modifications : Substituents on the benzene rings and the furan moiety significantly impact biological activity.
  • Analysis : Molecular docking studies have been employed to predict binding affinities and interactions with biological targets, aiding in the design of more potent analogs .

Mechanism of Action

The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide would depend on its specific interactions with molecular targets. This may involve:

    Binding to Receptors: Interaction with specific receptors or enzymes.

    Pathway Modulation: Influence on biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(furan-2-ylmethyl)benzamide: Lacks the trimethoxybenzyl group.

    N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide: Lacks the bromine atom.

    4-bromo-N-(3,4,5-trimethoxybenzyl)benzamide: Lacks the furan-2-ylmethyl group.

Uniqueness

4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide is unique due to the combination of its bromine atom, furan ring, and trimethoxybenzyl group, which may confer distinct chemical and biological properties.

Biological Activity

4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the benzamide class and features a complex structure that may contribute to various pharmacological effects. The aim of this article is to delve into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Structural Overview

The molecular formula of 4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide is C13H12BrNO3C_{13}H_{12}BrNO_3, with a molar mass of approximately 310.14 g/mol. The structure includes a furan ring and a trimethoxybenzyl moiety, both of which are known for their biological significance.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance, compounds similar to 4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide have been evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that certain benzamide derivatives exhibited moderate to high potency against various cancer cell lines through mechanisms involving kinase inhibition and apoptosis induction .

Table 1: Summary of Anticancer Activity Studies on Benzamide Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BHeLa20Kinase inhibition
4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamideA549TBDTBD

Anti-inflammatory Effects

The anti-inflammatory properties of benzamide derivatives have also been explored extensively. Research indicates that the trimethoxybenzyl group is associated with anti-inflammatory activity. Compounds containing this moiety have been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammatory responses .

Table 2: Anti-inflammatory Activity of Selected Benzamide Derivatives

Compound NameCOX Inhibition (%)Test Method
Compound C75ELISA
Compound D80In vitro assay
4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamideTBDTBD

Case Studies

  • Study on Kinase Inhibition : A study focusing on benzamide derivatives showed that compounds similar to 4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide inhibited RET kinase activity significantly. This inhibition was correlated with reduced cell proliferation in RET-driven cancers .
  • Synthesis and Evaluation : Another research effort synthesized various benzamide derivatives and evaluated their biological activities. The results indicated that modifications in the benzamide structure could lead to enhanced anticancer and anti-inflammatory effects .

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